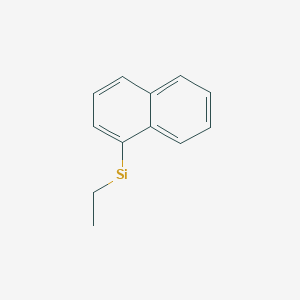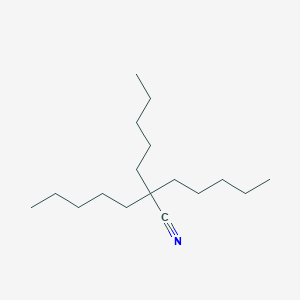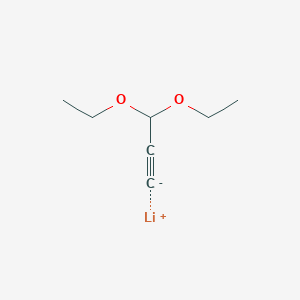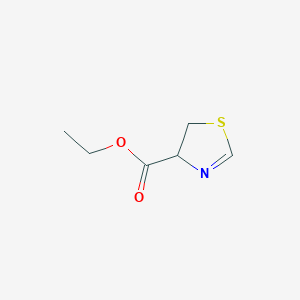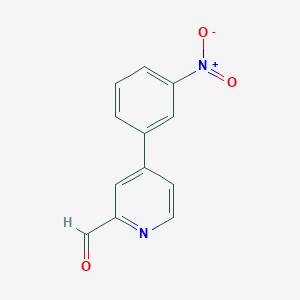![molecular formula C11H9F5Si B14657918 Silane, trimethyl[(pentafluorophenyl)ethynyl]- CAS No. 52168-00-0](/img/structure/B14657918.png)
Silane, trimethyl[(pentafluorophenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(pentafluorophenyl)ethynyl]- is a chemical compound with the molecular formula C11H9F5Si. It is characterized by the presence of a trimethylsilyl group attached to a pentafluorophenyl-ethynyl moiety. This compound is notable for its unique structure, which combines the properties of silanes and fluorinated aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(pentafluorophenyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with pentafluorophenyl iodide under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the coupling of the acetylene and the iodide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for Silane, trimethyl[(pentafluorophenyl)ethynyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(pentafluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the pentafluorophenyl group can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of new silanes with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(pentafluorophenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(pentafluorophenyl)ethynyl]- involves its interaction with various molecular targets. The trimethylsilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. These interactions can affect various biochemical pathways, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the pentafluorophenyl group.
Silane, trimethyl(phenylethynyl)-: Contains a phenyl group instead of a pentafluorophenyl group.
Silane, trimethyl[(phenylthio)methyl]-: Contains a phenylthio group instead of a pentafluorophenyl group.
Uniqueness
Silane, trimethyl[(pentafluorophenyl)ethynyl]- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its non-fluorinated counterparts, allowing for a broader range of applications in research and industry.
Eigenschaften
CAS-Nummer |
52168-00-0 |
|---|---|
Molekularformel |
C11H9F5Si |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
trimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]silane |
InChI |
InChI=1S/C11H9F5Si/c1-17(2,3)5-4-6-7(12)9(14)11(16)10(15)8(6)13/h1-3H3 |
InChI-Schlüssel |
OHIRKWPMCLVZHL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


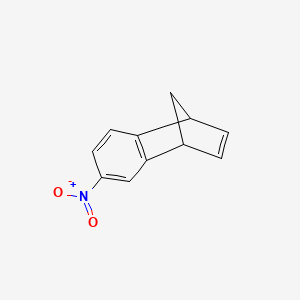
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
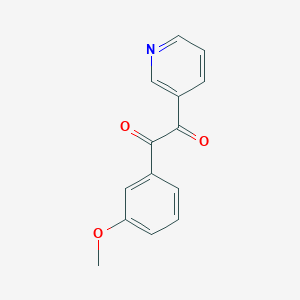
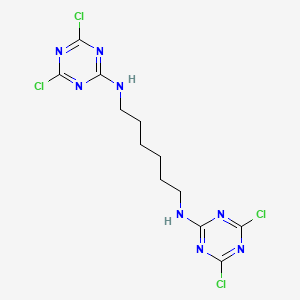
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
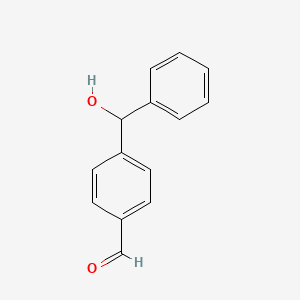
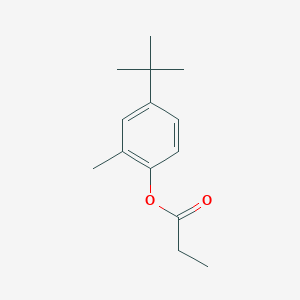
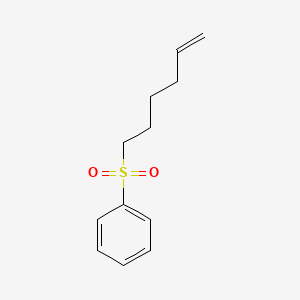
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
